3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Overview
Description
The compound “3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid” is a chemical compound with the molecular formula C12H13F2N3O3 . It is also known by its CAS number 1018164-06-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine core with a difluoromethyl group at the 4-position, an ethyl group at the 2-position, and a propanoic acid group at the 7-position . The molecular weight of the compound is 285.25 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.247, a density of 1.5±0.1 g/cm3, and a boiling point of 435.7±45.0 °C at 760 mmHg . The exact mass is 285.092499 and the LogP is 0.26 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The chemical structure and synthesis of similar compounds to 3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid have been a subject of research, emphasizing the study of hydrogen bonding in related chemical structures (Dobbin et al., 1993). X-ray crystallography has been utilized for structural analysis in analogous compounds, indicating the importance of these techniques in understanding the chemical nature and potential applications of such molecules (Wang et al., 2017).
Synthesis of Related Compounds
- Research has been conducted on the synthesis of related chemical compounds, exploring various reaction conditions and chemical transformations. For example, the synthesis of ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates and their derivatives under different conditions illustrates the versatility and potential applications of these types of compounds in various chemical processes (Goryaeva et al., 2013).
Catalytic and Synthetic Applications
- The use of similar pyrazolo[3,4-b]pyridine compounds in catalytic and synthetic applications has been explored. For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles via a one-pot, three-component reaction highlights the potential of these compounds in facilitating efficient chemical syntheses (Rahmati, 2010).
Heterocyclic Compound Synthesis
- These compounds are also involved in the synthesis of novel heterocyclic compounds, demonstrating their role in the creation of new chemical entities with potential applications in various fields, including pharmaceuticals (Ghattas et al., 2003).
Properties
IUPAC Name |
3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3/c1-2-16-6-8-7(11(13)14)5-9(18)17(12(8)15-16)4-3-10(19)20/h5-6,11H,2-4H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOBSIKUBDVWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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